(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide
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Overview
Description
(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
The synthesis of thiophene derivatives, including (2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a precursor for the synthesis of more complex thiophene derivatives. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide can be compared with other thiophene derivatives, such as 2-substituted benzo[b]thiophenes and benzothiophene derivatives . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct pharmacological properties and applications.
Properties
Molecular Formula |
C11H18N2OS |
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Molecular Weight |
226.34 g/mol |
IUPAC Name |
(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide |
InChI |
InChI=1S/C11H18N2OS/c1-11(2,3)9(12)10(14)13-7-8-5-4-6-15-8/h4-6,9H,7,12H2,1-3H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
ZKDNSAYSOKKVSS-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCC1=CC=CS1)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC1=CC=CS1)N |
Origin of Product |
United States |
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